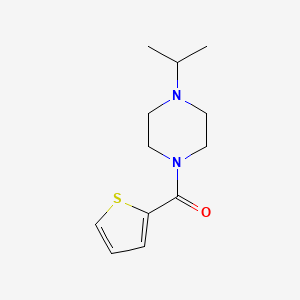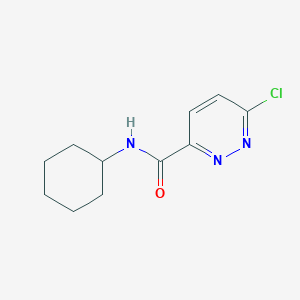
1-Isopropyl-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-(2-thienylcarbonyl)piperazine is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a thienylcarbonyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-4-(2-thienylcarbonyl)piperazine typically involves the reaction of piperazine with isopropyl bromide and 2-thiophenecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Isopropyl-4-(2-thienylcarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. For example, the isopropyl group can be replaced with other alkyl groups using appropriate alkyl halides in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thienyl ring may yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-(2-thienylcarbonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound. Its structural features make it a candidate for studying interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-(2-thienylcarbonyl)piperazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and thienylcarbonyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-4-(2-thienylcarbonyl)piperazine can be compared with other piperazine derivatives and thienyl-containing compounds. Similar compounds include:
1-Benzyl-4-(2-thienylcarbonyl)piperazine: This compound has a benzyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
1-Isopropyl-4-(2-furylcarbonyl)piperazine: The thienyl group is replaced with a furyl group, potentially altering its chemical properties and interactions with biological targets.
1-Isopropyl-4-(2-pyridylcarbonyl)piperazine: The thienyl group is replaced with a pyridyl group, which may influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-propan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVAPJSMUTCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2831608.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2831609.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2831610.png)
![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/new.no-structure.jpg)
![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)
![N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide](/img/structure/B2831613.png)

![2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide](/img/structure/B2831615.png)




![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)
